![molecular formula C13H15N3O2S B2997554 N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 941875-37-2](/img/structure/B2997554.png)

N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

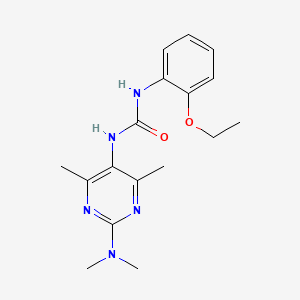

Descripción

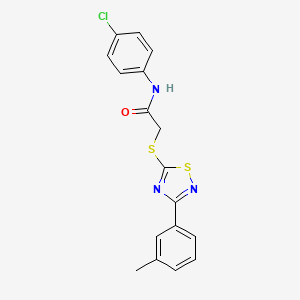

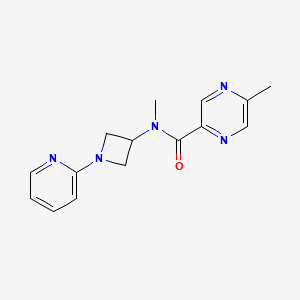

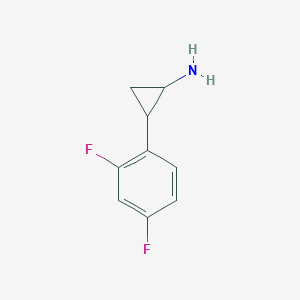

1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles can be characterized by various spectral analyses . For example, the proton NMR spectrum of a 1,3,4-oxadiazole derivative was reported to have signals at δ 3.33 and 5.78 ppm values .Chemical Reactions Analysis

1,3,4-Oxadiazoles can undergo various chemical reactions, making them important for molecule planning because of their biological potential . For instance, acylation of the amino group of oxadiazoles with some acid chlorides has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles can be determined using techniques such as FT-IR, LCMS, and NMR spectral techniques .Aplicaciones Científicas De Investigación

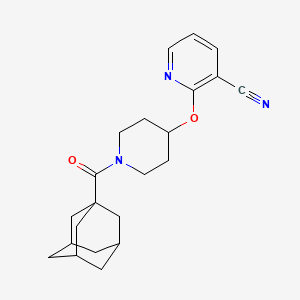

Enzyme Inhibition

Specifically, this compound has been synthesized as a potential inhibitor of alkaline phosphatase enzymes . Enzyme inhibitors are important in the study of enzyme function and can be used as drugs to treat diseases.

Anticancer Evaluation

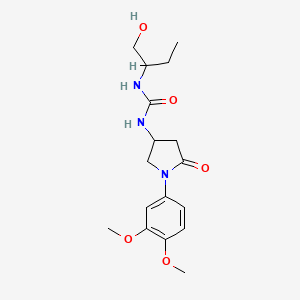

Compounds with similar structures have been evaluated for their anticancer properties using assays like the MTT test, which measures the activity of mitochondrial enzymes in living cells .

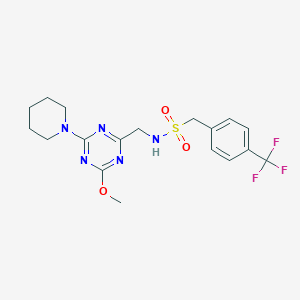

Antifungal Activity

Similar oxadiazole compounds have shown antifungal activities against various plant pathogens, which could lead to the development of new fungicides .

Diabetes Treatment

The oxadiazole moiety, when combined with amide or sulphonamide groups, has shown potential antidiabetic activities by inhibiting enzymes like α-amylase .

Mecanismo De Acción

Target of Action

It is known that 1,3,4-oxadiazoles, a key structural component of this compound, have been widely studied due to their broad range of chemical and biological properties . They have been found to interact with various enzymes and proteins that contribute to cell proliferation .

Mode of Action

1,3,4-oxadiazoles, which are part of the compound’s structure, are known to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . The compound likely interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad biological activities of 1,3,4-oxadiazoles , it can be inferred that the compound may affect multiple pathways, leading to downstream effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of oxidative stress responses.

Pharmacokinetics

Most amides, a class of compounds to which this compound belongs, are known to be solids at room temperature and have high boiling points . Amides of six or fewer carbon atoms are soluble in water , which could potentially impact the compound’s bioavailability.

Result of Action

Based on the known activities of 1,3,4-oxadiazoles , the compound may exert effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of oxidative stress responses.

Safety and Hazards

Direcciones Futuras

The future directions for research on 1,3,4-oxadiazoles could involve the development of novel 1,3,4-oxadiazole-based drugs, with structural modifications to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds .

Propiedades

IUPAC Name |

N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-2-8-19-13-16-15-11(18-13)9-14-12(17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDYSDVCSITANY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{8-bromoimidazo[1,2-a]pyridin-3-yl}-2-chloropyridine-3-carboxamide](/img/structure/B2997473.png)

![N-(4-ethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2997474.png)

![2-bromo-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2997479.png)

![N-[(1-Cyclopropyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2997484.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide](/img/structure/B2997485.png)

![Ethyl 6-acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997490.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2997493.png)